2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine
Description
Properties
CAS No. |
98740-52-4 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C18H16N2O/c1-21-14-8-2-7-13(11-14)18-19-15-9-3-5-12-6-4-10-16(20-18)17(12)15/h2-11,18-20H,1H3 |
InChI Key |
FGQVGFQXHJMJDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via initial Schiff base formation between the aldehyde and one amino group of 1,8-naphthalenediamine, followed by cyclization to form the perimidine core. Acidic conditions (e.g., acetic acid or HCl) accelerate imine formation and subsequent proton transfer. A study by Nathiya et al. demonstrated that refluxing 1,8-diaminonaphthalene with 4-methoxybenzaldehyde in methanol for 4 hours yielded 85% of the 4-methoxy analog. By analogy, substituting 3-methoxybenzaldehyde under identical conditions should yield the target compound, albeit with potential variations in reaction kinetics due to steric and electronic effects of the methoxy group’s position.
Table 1: Acid-Catalyzed Synthesis Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetic acid | Methanol | 65 | 4 | 85* | |
| HCl (0.1 M) | Ethanol | 78 | 6 | 78* | |
| BF₃·Et₂O | Toluene | 110 | 3 | 92* |
*Reported for analogous perimidines; extrapolated for 3-methoxy derivative.
Metal-Catalyzed Synthesis
Transition metal catalysts enhance reaction efficiency and enable milder conditions. Zinc and copper catalysts are prominently utilized for perimidine synthesis.
Zinc-Catalyzed Reactions
Zendehdel et al. achieved 89% yield for 2-arylperimidines using ZnCl₂ in ethanol at 80°C. For the 3-methoxy variant, a mixture of 1,8-naphthalenediamine (1 mmol), 3-methoxybenzaldehyde (1 mmol), and ZnCl₂ (10 mol%) in ethanol under reflux for 2–4 hours is expected to yield >85% product. The Lewis acid facilitates imine formation and stabilizes intermediates, reducing side reactions.
Copper-Mediated Annulation
Copper(I) iodide catalyzes multi-component reactions involving alkynyl aldehydes and diamines. A four-component synthesis using 3-methoxybenzaldehyde, formaldehyde, and a secondary amine (e.g., piperidine) with CuI (10 mol%) in DMF at 130°C produced fused perimidines in 52–70% yields. While this method is less direct, it offers functionalization flexibility.
Nanocatalyst Systems
Nanocatalysts improve surface area and recyclability, aligning with green chemistry principles.
Fe₃O4@SiO2@L-Valine Nanoparticles
Siabi et al. synthesized 2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine using Fe₃O4@SiO2@L-valine (20 mol%) in toluene at 140°C, achieving 70% yield. The magnetic catalyst was recovered via external magnet and reused four times with <5% efficiency loss. For the 3-methoxy derivative, similar conditions are applicable, with minor adjustments to substrate stoichiometry.
Nano-γ-Al₂O₃/BF₃ Composites
Nano-γ-Al₂O₃/BF₃ (0.12 g) under grinding or microwave irradiation enabled solvent-free synthesis of perimidines in 15–30 minutes with 88–94% yields. This method minimizes waste and energy consumption, making it industrially viable.
Table 2: Nanocatalyst Performance Comparison
| Catalyst | Method | Time | Yield (%) | Reusability |
|---|---|---|---|---|
| Fe₃O4@SiO2@L-valine | Reflux | 36 h | 70 | 4 cycles |
| Nano-γ-Al₂O₃/BF₃ | Grinding | 15 min | 94 | 6 cycles |
| Nano-γ-Al₂O₃/BFn/Fe₃O4 | Microwave | 10 min | 88 | 5 cycles |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Grinding 1,8-naphthalenediamine and 3-methoxybenzaldehyde with a catalytic amount of BF₃·Et₂O in a mortar yields the product within 15 minutes (94% yield). This method eliminates solvent use, reducing environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation (80 W) in ethanol with nano-γ-Al₂O₃/BFn/Fe₃O4 reduces reaction time to 10 minutes. The rapid heating enhances molecular collisions, accelerating cyclization.
Structural Characterization
Spectroscopic Analysis
Computational Validation
Density functional theory (DFT) at B3LYP/6-311G(d,p) level predicts a HOMO-LUMO gap of 4.25 eV, indicating charge transfer capability. Mulliken charges reveal C8 as electron-deficient (0.42 e) and C27 as electron-rich (-0.38 e), guiding electrophilic substitution patterns.
Comparative Analysis of Methods
Table 3: Method Efficiency and Sustainability
| Method | Yield (%) | Time | Eco-Friendliness | Scalability |
|---|---|---|---|---|
| Acid-catalyzed reflux | 78–85 | 4–6 h | Moderate | High |
| Zn-catalyzed | 85–89 | 2–4 h | High | Moderate |
| Nanocatalyst grinding | 88–94 | 10–15 min | Very High | High |
| Microwave-assisted | 80–88 | 10–30 min | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the perimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Heterocycles
2-(3-Methoxyphenyl)-2,3-dihydro-1H-perimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that lead to various derivatives with enhanced properties. For instance, it can be used in the synthesis of pyrimidine derivatives, which have shown promising biological activities .
Dye and Pigment Production
The compound is utilized in the production of dyes and pigments due to its ability to absorb light effectively. Its derivatives are often employed as intermediates in the manufacturing of coloring materials for polymers and polyester fibers .
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. For example, certain derivatives have shown efficacy against various bacterial strains and fungi, making them potential candidates for pharmaceutical development .
Cancer Research
Studies have highlighted the potential of this compound in cancer treatment. It has been observed that some derivatives possess cytotoxic effects against different cancer cell lines, including prostate adenocarcinoma (PC3) and cervix carcinoma (M-HeLa). The mechanism involves inhibition of specific enzymes or pathways critical for cancer cell survival .
Enzyme Inhibition
The compound's derivatives have been investigated for their ability to inhibit enzymes involved in various biological processes. This characteristic is particularly relevant in drug design, where enzyme inhibitors can serve as therapeutic agents for diseases such as cancer and infections .
Industrial Applications
Organic Semiconductors
In the field of materials science, this compound is explored for use in organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Advanced Materials Development
The compound is also being researched for its potential in developing advanced materials with specific properties such as non-linear optical characteristics and electrical conductivity. These applications are critical in fields like electronics and photonics .
Case Study 1: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against M-HeLa cells compared to standard chemotherapeutic agents like Sorafenib. The results indicated that these compounds could serve as effective alternatives or adjuncts in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation, several derivatives were tested against common bacterial strains. The findings revealed that certain modifications to the perimidine structure enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 3-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing nitro group in 3n, which may reduce stability under acidic conditions .
- Solubility: Imidazolyl and methoxyphenyl derivatives exhibit moderate solubility in polar solvents (e.g., methanol), whereas benzyloxy-substituted analogs show lower aqueous solubility due to increased hydrophobicity .
Spectroscopic and Crystallographic Features
- NMR Spectroscopy : The 3-methoxyphenyl group in the target compound shows distinct aromatic proton signals at δ 6.5–7.2 ppm, similar to p-tolyl derivatives (δ 6.8–7.3 ppm) . Imidazolyl analogs exhibit broad NH signals (δ ~12.3 ppm) due to hydrogen bonding .
- Crystal Packing : The target compound’s 3-methoxy group participates in C–H···π interactions, whereas imidazolyl derivatives form N–H···O hydrogen bonds with solvent molecules, stabilizing crystal lattices .
Thermal Stability and Solvent Release
- Target Compound: Thermal gravimetric analysis (TGA) reveals weight loss (~12%) at 60–110°C, corresponding to methanol release (ΔH ≈ 35 kJ/mol) .
- Imidazolyl Analog : Shows higher thermal stability, with solvent release completed by 110°C and melting points exceeding 180°C .
Biological Activity
2-(3-Methoxyphenyl)-2,3-dihydro-1H-perimidine is a compound belonging to the perimidine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, structural characteristics, and various biological activities of this compound, including its potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of 1,8-naphthalenediamine with appropriate aldehydes under various catalytic conditions. Recent advancements in synthetic methodologies have employed microwave irradiation and ultrasound to enhance yields and reduce reaction times . Characterization techniques such as NMR, FTIR, and UV-Vis spectroscopy are commonly used to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Research indicates that perimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study revealed that specific perimidine derivatives showed IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines, indicating potent antiproliferative activity .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Studies show that perimidines can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, one study reported that derivatives with electron-donating groups had enhanced antimicrobial effects compared to those with electron-withdrawing groups . The minimal inhibitory concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents.
Antioxidant and Anti-inflammatory Effects
The antioxidant properties of perimidines have been attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in mitigating oxidative stress-related diseases. Additionally, anti-inflammatory effects have been documented, with certain derivatives acting as selective antagonists for corticotropin-releasing factor (CRF) receptors .
Case Studies
The biological activities of this compound may be attributed to its ability to interact with various biological targets. For instance, its binding affinity to specific receptors can modulate signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies have suggested that the compound exhibits favorable binding interactions with target proteins, which may explain its efficacy in inhibiting tumor growth .
Q & A
Basic: What are the most reliable synthetic routes for 2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine, and what methodological considerations are critical?
A common method involves condensation of 1,8-diaminonaphthalene with 3-methoxybenzaldehyde using eco-friendly catalysts like SiO₂ nanoparticles. Key parameters include:
- Catalyst loading : 10 mol% SiO₂ NPs in ethanol under reflux (80°C, 2–4 hours) yields ~85–90% product purity .
- Solvent selection : Ethanol is preferred for its green chemistry profile, avoiding toxic solvents like DMF.
- Workup : Simple filtration and recrystallization in ethanol/water mixtures ensure minimal purification steps .
Advanced: How can researchers resolve contradictions in pharmacological data for dihydroperimidine derivatives targeting COX-II inhibition?
Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell-based vs. enzymatic assays) or substituent electronic effects. Methodological solutions include:
- Dose-response standardization : Use at least five concentration points with triplicate measurements to minimize variability .
- Control compounds : Compare activity against naproxen (a known COX-II inhibitor) to validate assay conditions .
- Computational docking : Perform molecular dynamics simulations to assess binding affinity differences due to methoxy group orientation .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH₃) and aromatic protons (δ 6.5–7.5 ppm) .
- X-ray diffraction : Use SHELXL for refinement, ensuring anisotropic displacement parameters for heavy atoms. For twinned crystals, employ TWIN/BASF commands in SHELX .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to explain crystal packing .
Advanced: How can researchers optimize catalytic efficiency in dihydroperimidine synthesis using heterogeneous catalysts?
Comparative studies suggest:
- SiO₂ vs. acid catalysts : SiO₂ NPs reduce reaction time (2 vs. 6 hours for HCl) and improve recyclability (>5 cycles without activity loss) .
- Kinetic studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
- Surface area optimization : Smaller SiO₂ nanoparticles (10–20 nm) enhance catalytic activity due to higher surface area .
Basic: What are the key pharmacological screening protocols for assessing anti-inflammatory activity in dihydroperimidines?
- In vitro COX-II inhibition : Use a colorimetric assay (e.g., Cayman Chemical Kit) with 100 µM test compound concentration and indomethacin as a positive control .
- Cytotoxicity testing : Perform MTT assays on human fibroblast cells (IC₅₀ > 50 µM indicates safety) .
- Structure-activity relationship (SAR) : Compare substituents (e.g., electron-withdrawing vs. donating groups) on the phenyl ring to correlate with activity .
Advanced: How can computational methods address discrepancies in spectroscopic data for dihydroperimidine derivatives?
- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict NMR chemical shifts. Deviations >0.5 ppm may indicate solvent effects or tautomerism .
- TD-DFT for UV/Vis : Simulate electronic transitions to assign absorption bands (e.g., π→π* transitions at ~300 nm) .
- Hirshfeld surface analysis : Correlate crystallographic data with computational models to validate hydrogen-bonding networks .
Basic: What green chemistry principles apply to the synthesis of this compound?
- Solvent selection : Ethanol (renewable, low toxicity) outperforms dichloromethane or DMF .
- Catalyst recyclability : SiO₂ NPs can be reused ≥5 times with <5% yield reduction .
- Atom economy : The condensation reaction has >85% atom efficiency, minimizing waste .
Advanced: How do substituent effects on the phenyl ring influence bioactivity and crystallinity?
- Methoxy vs. nitro groups : Methoxy enhances COX-II inhibition (electron-donating effect), while nitro groups reduce solubility, complicating crystallization .
- Crystallinity trends : Bulky substituents (e.g., 4-pyridyl) induce disorder; refine using PART/ISOR commands in SHELXL .
Basic: What safety protocols are critical when handling dihydroperimidine intermediates?
- Toxic byproducts : Monitor for residual aldehydes (e.g., 3-methoxybenzaldehyde) via GC-MS.
- Waste disposal : Use neutralization (for acidic/basic byproducts) followed by incineration .
Advanced: How can researchers leverage high-throughput crystallography for dihydroperimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
